molecular formula C48H62N2O8 B1246900 Bunavail CAS No. 352020-56-5

Bunavail

カタログ番号 B1246900
CAS番号: 352020-56-5
分子量: 795 g/mol
InChIキー: SFNLWIKOKQVFPB-KZCPYJDTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A pharmaceutical preparation that combines buprenorphine, an OPIOID ANALGESICS with naloxone, a NARCOTIC ANTAGONISTS to reduce the potential for NARCOTIC DEPENDENCE in the treatment of pain. It may also be used for OPIOID SUBSTITUTION THERAPY.

科学的研究の応用

Novel Formulation for Opioid Dependence Treatment

Bunavail, a combination of buprenorphine and naloxone, has been approved by the U.S. Food and Drug Administration for the maintenance treatment of opioid dependence. This medication, formulated as a buccal film, offers a unique 'inside the cheek' delivery system that enhances the absorption and plasma concentrations of buprenorphine. This allows for a lower dosage compared to the sublingual formulation. The buccal film is designed for single daily dosing and has shown to be effective as part of a complete treatment plan, including counseling and psychosocial support (Lorman, 2015).

Clinical Efficacy and Application Technique

Bunavail's clinical efficacy is enhanced due to its unique delivery method. The medication is available in various dosage strengths and is administered by applying the film to the buccal mucosa. This application allows patients to talk and swallow while the medication is absorbed. The film dissolves completely after application, and clinicians are advised to demonstrate the correct application technique to patients. The medication's effectiveness is also monitored through periodic assessments, including drug screening and adherence to the treatment plan (Lorman, 2015).

Considerations for Prescription and Monitoring

Bunavail, being a controlled substance, requires careful consideration before prescribing, especially regarding the patient's stability and home situation. Regular follow-ups and assessments are necessary to ensure adherence to the dosing regimen and evaluate the treatment's effectiveness. This includes monitoring for any adverse effects, responsible handling of the medication, and abstinence from illicit drug use. The treatment plan may need adjustments based on these periodic evaluations (Lorman, 2015).

特性

CAS番号

352020-56-5

製品名

Bunavail

分子式

C48H62N2O8

分子量

795 g/mol

IUPAC名

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1

InChIキー

SFNLWIKOKQVFPB-KZCPYJDTSA-N

異性体SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

正規SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

その他のCAS番号

352020-56-5

同義語

Buprenorphine Naloxone
Buprenorphine Naloxone Combination
Buprenorphine Naloxone Drug Combination
Buprenorphine, Naloxone Drug Combination
Buprenorphine-Naloxone
buprenorphine-naloxone combination
Buprenorphine-Naloxone Drug Combination
Combination, Buprenorphine-Naloxone
Combination, Buprenorphine-Naloxone Drug
Drug Combination, Buprenorphine-Naloxone
Naloxone, Buprenorphine
suboxone

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bunavail
Reactant of Route 2
Bunavail
Reactant of Route 3
Bunavail
Reactant of Route 4
Bunavail
Reactant of Route 5
Reactant of Route 5
Bunavail
Reactant of Route 6
Bunavail

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。